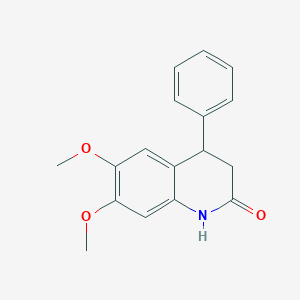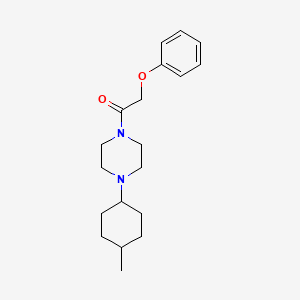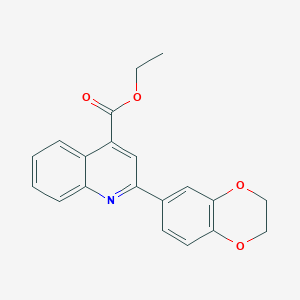![molecular formula C17H13Cl2N5O B5515812 1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5515812.png)
1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is commonly referred to as DCB-Furyl-Pyrazolo-Pyrimidinamine and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of DCB-Furyl-Pyrazolo-Pyrimidinamine involves the inhibition of specific proteins and enzymes that play a role in various biological processes. For example, in cancer cells, this compound has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. In neurodegenerative diseases, DCB-Furyl-Pyrazolo-Pyrimidinamine has been shown to inhibit the activity of the protein tau, which is involved in the formation of neurofibrillary tangles.
Biochemical and Physiological Effects:
DCB-Furyl-Pyrazolo-Pyrimidinamine has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, DCB-Furyl-Pyrazolo-Pyrimidinamine has been shown to reduce the formation of neurofibrillary tangles and improve cognitive function. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
DCB-Furyl-Pyrazolo-Pyrimidinamine has several advantages for lab experiments, including its high purity and stability. However, this compound also has limitations, including its potential toxicity and the need for specific conditions for its synthesis and storage.
Future Directions
There are several future directions for the research of DCB-Furyl-Pyrazolo-Pyrimidinamine. One potential direction is the development of this compound as a treatment for various types of cancer. Another direction is the investigation of the potential of this compound as a treatment for neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of this compound for use in immunomodulation. Overall, DCB-Furyl-Pyrazolo-Pyrimidinamine has significant potential for various scientific applications and warrants further investigation.
Synthesis Methods
The synthesis of DCB-Furyl-Pyrazolo-Pyrimidinamine involves the reaction of 2,4-dichlorobenzylamine with 2-furylmethylamine and 4-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to ensure the desired product is obtained in high yield and purity.
Scientific Research Applications
DCB-Furyl-Pyrazolo-Pyrimidinamine has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins and enzymes. In neuroscience, DCB-Furyl-Pyrazolo-Pyrimidinamine has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been studied for its potential as an immunomodulatory agent.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5O/c18-12-4-3-11(15(19)6-12)9-24-17-14(8-23-24)16(21-10-22-17)20-7-13-2-1-5-25-13/h1-6,8,10H,7,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMLYXGZKODCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C=NN(C3=NC=N2)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenyl)methyl]-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)


![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)
![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)

![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)
![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)